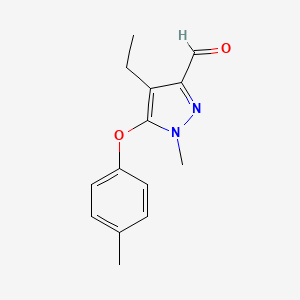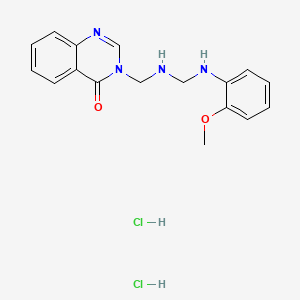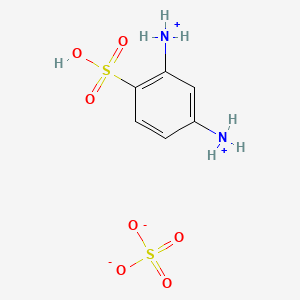
19-Hydroxyvenalstonidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroxyvenalstonidine is an indole alkaloid derived from the Melodinus genus, specifically from Melodinus reticulatus . This compound is part of a broader class of natural products known for their diverse structures and significant biological activities. Indole alkaloids, including this compound, have been extensively studied for their medicinal properties, particularly in traditional Chinese medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyvenalstonidine involves several steps, starting from simpler indole alkaloids. The process typically includes hydroxylation reactions, which introduce the hydroxyl group at the 19th position of the molecule. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can be optimized to enhance the production efficiency and scalability, making the compound more accessible for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: 19-Hydroxyvenalstonidine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halogens or amines
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
19-Hydroxyvenalstonidine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of indole alkaloids.
Mecanismo De Acción
The mechanism of action of 19-Hydroxyvenalstonidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and immune response, thereby exerting its anti-inflammatory and immunosuppressive effects .
Comparación Con Compuestos Similares
Venalstonine: Another indole alkaloid from the Melodinus genus, known for its cytotoxic properties.
Bis-19β-hydroxyvenalstonidine: A bisindole alkaloid with similar structural features but distinct biological activities.
Melosuavine C: Another related compound with notable anti-inflammatory effects.
Uniqueness: 19-Hydroxyvenalstonidine stands out due to its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other indole alkaloids .
Propiedades
Número CAS |
87387-67-5 |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
methyl 20-hydroxy-3-oxa-6,16-diazaheptacyclo[15.2.2.11,6.02,4.09,17.010,15.09,22]docosa-10,12,14-triene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-26-17(25)12-8-19-15(24)9-21(12)20(11-4-2-3-5-13(11)22-21)6-7-23(18(19)20)10-14-16(19)27-14/h2-5,12,14-16,18,22,24H,6-10H2,1H3 |
Clave InChI |
HNUOJNHAJOCKBT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC23C(CC14C5(C2N(CC5)CC6C3O6)C7=CC=CC=C7N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)




![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)

